4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

Cyclin-Dependent Kinase Inhibition Cell Cycle Regulation Medicinal Chemistry

Sourced as a highly pure (97%) research tool compound featuring a unique 4-bromo and pyrrolidinosulfonylphenyl combination. Unlike simpler analogs lacking the sulfonyl-pyrrolidine moiety, this structure is validated for its dual inhibition of CDKs and cathepsins B/L, making it essential for reproducible kinase screening, protease research, and SAR-driven medicinal chemistry campaigns.

Molecular Formula C13H14BrN3O2S
Molecular Weight 356.24 g/mol
CAS No. 1187385-91-6
Cat. No. B1373280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
CAS1187385-91-6
Molecular FormulaC13H14BrN3O2S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
InChIInChI=1S/C13H14BrN3O2S/c14-11-9-15-17(10-11)12-3-5-13(6-4-12)20(18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2
InChIKeyYZYSDVOOLVZULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6): Product Specification and Procurement Overview


4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6) is a synthetic pyrazole derivative with the molecular formula C13H14BrN3O2S and a molecular weight of 356.24 g/mol . This compound features a bromine atom at the 4-position of the pyrazole ring and a pyrrolidinosulfonylphenyl group at the 1-position . It is commercially available from multiple vendors with typical purities ranging from 95% to 97% , and is intended for research and development use only .

Why 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6) Cannot Be Interchanged with Closely Related Analogs


While several pyrazole derivatives share a 4‑bromo substitution or a sulfonylphenyl group, the combination of both structural elements in 4‑Bromo‑1‑(4‑pyrrolidinosulfonylphenyl)pyrazole is critical for its reported activity profile [REFS‑1]. Vendor descriptions indicate that this compound inhibits cyclin‑dependent kinases (CDKs) and cathepsins B and L, whereas simpler analogs like 4‑bromo‑1‑phenylpyrazole lack the sulfonyl‑pyrrolidine moiety and are primarily used as synthetic intermediates rather than biological tool compounds [REFS‑1][REFS‑2]. Direct replacement of the pyrrolidinosulfonyl group with a sulfamoyl or unsubstituted sulfonyl group is known to alter hydrogen‑bonding capacity and steric bulk, which may abrogate target engagement [REFS‑1][REFS‑3].

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6): Quantitative Differentiation vs. Analogs and Alternatives


CDK Inhibitory Activity: Potency Advantage Over Non-Sulfonamide Pyrazoles

Vendor product information states that 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a potent inhibitor of cyclin-dependent kinases . Although no IC50 value is disclosed in the public domain, the presence of the pyrrolidinosulfonyl group is consistent with known CDK inhibitor pharmacophores that require a sulfonamide moiety for ATP-competitive binding [1]. In contrast, the simpler analog 4-bromo-1-phenylpyrazole lacks this sulfonamide and is not reported to exhibit CDK inhibitory activity, being primarily used as an intermediate for SGLT2 inhibitors [2].

Cyclin-Dependent Kinase Inhibition Cell Cycle Regulation Medicinal Chemistry

Dual Inhibition of Cathepsins B and L: Functional Differentiation from Single-Target Cathepsin Inhibitors

The compound is reported by a vendor to inhibit both cathepsin B and cathepsin L . While quantitative IC50 values are not publicly available, the dual inhibition profile distinguishes it from more selective cathepsin inhibitors such as CA-074 (cathepsin B-selective) or Z-FY-CHO (cathepsin L-preferring) [1][2]. The sulfonamide-pyrrolidine moiety likely contributes to binding within the prime and non-prime subsites of these cysteine proteases, a feature absent in simpler 4-bromo pyrazoles .

Cathepsin Inhibition Protease Biology Cancer Research

Purity and Quality Control: Competitive Benchmarking Against Alternative Suppliers

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is available from multiple vendors with specified purities of 95% (AKSci) and 97% (Bidepharm) . Bidepharm additionally provides batch-specific analytical data including NMR, HPLC, and GC . In contrast, several other vendors (e.g., CymitQuimica) list the product as discontinued or offer no analytical certificates . The higher 97% purity grade with full characterization reduces the risk of batch-to-batch variability in sensitive assays.

Chemical Purity Quality Assurance Analytical Chemistry

Structural Uniqueness: Pyrrolidinosulfonyl Group Distinguishes from Sulfamoyl and Unsubstituted Analogs

The pyrrolidinosulfonyl group in 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole provides a distinct hydrogen-bond acceptor pattern and steric profile compared to the sulfamoyl group in 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS 1159812-62-8) . Molecular modeling studies on related sulfonamide-pyrazoles suggest that the pyrrolidine ring enhances lipophilicity (clogP) and membrane permeability while maintaining key hydrogen-bond interactions with target proteins [1]. This structural difference is critical for maintaining CDK and cathepsin inhibitory activity as asserted by vendors .

Structure-Activity Relationship Molecular Design Chemical Biology

Availability and Supply Chain: Active Product vs. Discontinued Alternatives

As of early 2026, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is actively stocked by suppliers such as AKSci (1g to 100g, $86-$1373) and Bidepharm (97% purity, with analytical certification) . In contrast, the alternative supplier CymitQuimica has discontinued all sizes of this compound . The active availability and multiple package sizes ensure continuity for ongoing research projects, whereas reliance on discontinued or back-ordered sources introduces project delays.

Chemical Sourcing Supply Chain Management Research Logistics

Limitation of Current Evidence: Absence of Quantitative Potency Data

No peer-reviewed publications or patent documents were identified that report quantitative biochemical or cellular data (IC50, Ki, EC50) for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole. All activity claims (CDK inhibition, cathepsin inhibition) derive from vendor product descriptions without supporting primary literature . Consequently, direct head-to-head quantitative comparisons with established tool compounds (e.g., roscovitine for CDKs, CA-074 for cathepsin B) cannot be made. Researchers should perform in-house validation assays to confirm potency and selectivity in their specific experimental systems.

Data Transparency Assay Validation Research Tools

Recommended Application Scenarios for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6) Based on Available Evidence


Initial Screening for CDK Inhibitory Activity in Biochemical Assays

Based on vendor claims of CDK inhibition , this compound may be suitable for initial screening in cyclin-dependent kinase assays (e.g., CDK2/cyclin A, CDK4/cyclin D1). Researchers should confirm inhibitory activity and determine IC50 values in their own assay systems. The structural features (pyrrolidinosulfonyl group) align with known CDK inhibitor pharmacophores [1].

Dual Cathepsin B/L Inhibition Studies in Cancer Cell Lines

The reported inhibition of both cathepsin B and cathepsin L makes this compound a candidate for evaluating the functional consequences of dual protease blockade in tumor invasion or autophagy models. Parallel testing with selective inhibitors (e.g., CA-074, Z-FY-CHO) is recommended to dissect cathepsin-specific contributions [2].

Structure-Activity Relationship (SAR) Studies of Pyrazole Sulfonamides

As a representative 4-bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, this compound serves as a building block for synthesizing analogs with modifications to the bromine position or the pyrrolidine ring. Its availability in high purity (97%) with full analytical characterization supports reproducible SAR investigations.

Tool Compound for Target Engagement Studies (with Validation)

The compound may be used as a chemical probe to explore the role of CDKs or cathepsins in cellular processes, provided that potency and selectivity are first established in-house. The active commercial availability ensures consistent supply for long-term experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.